2-{[(4-Methoxyphenyl)sulfonyl]amino}-3-phenylpropanoic acid
CAS No.: 40280-00-0
Cat. No.: VC3784395
Molecular Formula: C16H17NO5S
Molecular Weight: 335.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 40280-00-0 |
|---|---|
| Molecular Formula | C16H17NO5S |
| Molecular Weight | 335.4 g/mol |
| IUPAC Name | 2-[(4-methoxyphenyl)sulfonylamino]-3-phenylpropanoic acid |
| Standard InChI | InChI=1S/C16H17NO5S/c1-22-13-7-9-14(10-8-13)23(20,21)17-15(16(18)19)11-12-5-3-2-4-6-12/h2-10,15,17H,11H2,1H3,(H,18,19) |
| Standard InChI Key | DBKQRNHRAQHJGB-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)O |
| Canonical SMILES | COC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)O |
Introduction
2-{[(4-Methoxyphenyl)sulfonyl]amino}-3-phenylpropanoic acid is an organic compound with the molecular formula C16H17NO5S and a molecular weight of approximately 335.38 g/mol . It belongs to the family of bioactive small molecules and is primarily used in research and industrial applications . The compound features a sulfonamide group attached to a phenylpropanoic acid backbone, with a methoxy substitution on the para position of the phenyl ring, imparting unique electronic and steric properties.
Synthesis
The synthesis of 2-{[(4-Methoxyphenyl)sulfonyl]amino}-3-phenylpropanoic acid typically involves several key steps, although specific detailed procedures are not widely documented in the available literature. Generally, the synthesis of such compounds involves the reaction of amines with sulfonyl chlorides in the presence of a base.
Biological and Therapeutic Applications
2-{[(4-Methoxyphenyl)sulfonyl]amino}-3-phenylpropanoic acid is of interest in medicinal chemistry due to its potential therapeutic applications. It is studied for its ability to interact with biological targets, including enzymes and receptors, which suggests it may exhibit enzyme inhibition properties, particularly against proteases involved in metabolic pathways. This makes it a candidate for treatments such as anti-inflammatory and anti-ulcer therapies.
Interaction Studies
Interaction studies involving this compound focus on its binding affinity with various biological targets. Techniques such as enzyme assays and molecular docking studies are employed to elucidate its mechanism of action and therapeutic potential.
Comparison with Analogues
Several compounds share structural similarities with 2-{[(4-Methoxyphenyl)sulfonyl]amino}-3-phenylpropanoic acid, including:
-
2-{[(4-Methylphenyl)sulfonyl]amino}-3-phenylpropanoic acid: Contains a methyl group instead of a methoxy group, affecting reactivity.
-
2-{[(4-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid: Chlorine substitution alters electronic properties compared to the methoxy variant.
-
2-{[(4-Nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid: Nitro group introduces different reactivity patterns and potential biological activities.
Structural Analogues Comparison
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-{[(4-Methylphenyl)sulfonyl]amino}-3-phenylpropanoic acid | C16H17NO5S | Methyl group instead of methoxy |
| 2-{[(4-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid | C16H17ClNO5S | Chlorine substitution |
| 2-{[(4-Nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid | C16H17N3O6S | Nitro group |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume